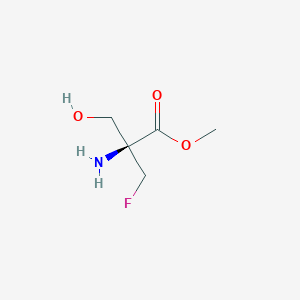

Serine, 2-(fluoromethyl)-, methyl ester

Description

Contextualizing the Significance of Fluorinated Amino Acid Derivatives in Organic Synthesis Research

Fluorinated amino acid derivatives are of immense interest to organic and medicinal chemists due to the unique properties conferred by the fluorine atom. The high electronegativity and small size of fluorine can significantly alter the physicochemical and biological properties of parent molecules. researchgate.net In the context of amino acids, fluorination can enhance metabolic stability by blocking sites of enzymatic degradation, modulate pKa values, and influence conformational preferences, all of which can lead to improved pharmacokinetic and pharmacodynamic profiles of peptides and proteins. researchgate.netrsc.org The introduction of a fluoromethyl group at the α-position of serine, for instance, creates a chiral center and introduces a functional handle that can participate in unique biological interactions. These attributes make fluorinated amino acids valuable tools for developing novel therapeutic agents and probes for studying biological processes. researchgate.net

Historical Development and Early Research on 2-(Fluoromethyl)serine Methyl Ester Synthesis

While specific early research reports focusing exclusively on the synthesis of "Serine, 2-(fluoromethyl)-, methyl ester" are not extensively documented in readily available literature, the historical development of its synthesis can be understood by examining the broader progress in the synthesis of fluorinated amino acids and related serine derivatives.

Early methods for the synthesis of α-amino acids, such as the Strecker and amination of α-halo acids, laid the groundwork for the preparation of their fluorinated counterparts. libretexts.org A significant challenge in the synthesis of fluorinated amino acids has been the stereocontrolled introduction of the fluorine atom or a fluoroalkyl group.

The synthesis of serine derivatives has been a subject of extensive research. For instance, the esterification of L-serine to its methyl ester is a common and well-established procedure. rsc.org The development of methods for the synthesis of fluorinated amino acids has seen the use of various fluorinating agents and strategies. These include the use of fluorinated building blocks and direct fluorination techniques. rsc.org

A key breakthrough in the synthesis of related compounds was the development of diastereoselective methods for the preparation of β-fluoroalkyl-α-amino esters. For example, the reduction of β-enamino esters has been a successful strategy. While not directly describing the synthesis of 2-(fluoromethyl)serine methyl ester, these early methodologies for creating similar structural motifs were crucial for laying the foundation for more advanced synthetic routes.

Current Research Trends and Emerging Areas in 2-(Fluoromethyl)serine Methyl Ester Chemistry

Current research in the field of fluorinated amino acids is vibrant and multifaceted, with several emerging trends that are relevant to the chemistry of 2-(fluoromethyl)serine methyl ester.

Catalytic and Asymmetric Synthesis: A major focus of modern research is the development of catalytic and enantioselective methods for the synthesis of fluorinated amino acids. This is driven by the need to access stereochemically pure compounds, which is critical for their application in drug discovery. Asymmetric hydrogenation and phase-transfer catalysis are among the powerful tools being employed to achieve high levels of stereocontrol in the synthesis of chiral fluorinated molecules. researchgate.net For instance, the enantioselective synthesis of (S)-α-methyl-serine methyl ester hydrochloride has been achieved through asymmetrically catalyzed amination, highlighting the potential for similar strategies to be applied to the synthesis of the fluoromethyl analog. nih.govtandfonline.com

Development of Novel Fluorinating Reagents: The quest for milder, more selective, and safer fluorinating reagents is a continuous effort in organofluorine chemistry. The development of reagents like Selectfluor™ has provided new avenues for the electrophilic fluorination of a wide range of substrates, including precursors to amino acids. nih.gov

Applications in Peptide and Protein Chemistry: Fluorinated amino acids, including derivatives of serine, are increasingly being incorporated into peptides and proteins to enhance their therapeutic properties. The introduction of a fluoromethyl group can improve stability towards proteolysis and modulate biological activity. Research is ongoing to explore how the unique properties of compounds like 2-(fluoromethyl)serine methyl ester can be harnessed to design novel peptides with improved therapeutic potential.

Interactive Data Table: Synthetic Approaches to Fluorinated Amino Acid Esters

| Synthetic Method | Key Features | Stereocontrol | Relevant Precursors |

| Asymmetric Amination | Utilizes a chiral catalyst to introduce the amine group enantioselectively. | High enantioselectivity. | α-Keto esters or their derivatives. |

| Diastereoselective Reduction | Reduction of a prochiral enamine or imine precursor. | Good to excellent diastereoselectivity. | β-Enamino esters. |

| From Chiral Pool | Starting from readily available chiral molecules like amino acids. | Stereochemistry is derived from the starting material. | Serine, Threonine. |

| Electrophilic Fluorination | Introduction of fluorine using an electrophilic fluorine source. | Can be challenging to control stereoselectivity without a chiral auxiliary or catalyst. | Enolates or other nucleophilic precursors. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-2-(fluoromethyl)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO3/c1-10-4(9)5(7,2-6)3-8/h8H,2-3,7H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCMZUHVPZMXJS-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)(CF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@](CO)(CF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluoromethyl Serine Methyl Ester

Chemo- and Stereoselective Synthetic Routes to 2-(Fluoromethyl)serine Methyl Ester

The synthesis of 2-(fluoromethyl)serine methyl ester requires precise control over both chemical selectivity (chemoselectivity) and spatial arrangement of atoms (stereoselectivity). The presence of multiple functional groups—amine, ester, hydroxyl, and the fluoromethyl group—necessitates carefully designed synthetic routes to avoid unwanted side reactions and to control the stereochemistry at the α-carbon.

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for obtaining enantiomerically pure forms of 2-(fluoromethyl)serine methyl ester, which is essential for studying its biological activity. Various strategies have been developed to achieve high levels of stereocontrol.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct a stereoselective transformation. nih.govwikipedia.orgsigmaaldrich.com Once the desired stereocenter is created, the auxiliary is removed. For the synthesis of α-(fluoromethyl)serine derivatives, a chiral auxiliary, such as an oxazolidinone, can be attached to a glycine (B1666218) or serine precursor. wikipedia.org The auxiliary then sterically hinders one face of the molecule, directing the electrophilic fluoromethylation agent to the opposite face, thus establishing the desired stereochemistry at the α-position.

A general approach would involve the N-acylation of a chiral oxazolidinone with a protected glycine derivative. The resulting enolate can then be reacted with a fluoromethylating agent. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched α-(fluoromethyl)amino acid, which can then be esterified to the methyl ester. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity. scielo.org.mx

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans' Oxazolidinones | Aldol (B89426) reactions, Alkylations | High diastereoselectivity, predictable stereochemical outcome. wikipedia.org |

| Camphorsultam | Various asymmetric transformations | High diastereoselectivity, crystalline derivatives aid in purification. |

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalysis: Chiral organic molecules can be used to catalyze the asymmetric fluoromethylation of serine precursors. For instance, a chiral amine or phosphine (B1218219) catalyst could be employed to activate the substrate and create a chiral environment for the reaction with a fluoromethylating agent. An example of organocatalysis in a related synthesis is the asymmetric α-amination of 2-methyl-3-((4-(trifluoromethyl)benzyl)oxy)propanal using a naphthylalanine derivative as the catalyst to produce (S)-α-methyl-serine methyl ester hydrochloride with high stereocontrol. tandfonline.comnih.gov This principle could be adapted for the synthesis of 2-(fluoromethyl)serine methyl ester.

Metal Catalysis: Chiral metal complexes are powerful catalysts for a wide range of asymmetric transformations. A chiral nickel(II) complex, for example, has been successfully used in the asymmetric synthesis of various fluorinated amino acids. beilstein-journals.orgnih.gov In this approach, a Schiff base is formed between a serine derivative and a chiral ligand coordinated to a metal center. The metal complex then directs the stereoselective alkylation or fluoromethylation of the α-carbon. Subsequent hydrolysis of the complex releases the desired enantiomerically enriched amino acid. nih.gov Catalytic asymmetric hydrogenation of fluoromethylated olefins is another powerful method for creating fluoromethylated stereocenters with high enantioselectivity. nih.govresearchgate.net

Table 2: Comparison of Catalytic Asymmetric Hydrogenation Ligands

| Ligand Type | Metal | Substrate Type | Typical Enantioselectivity |

|---|---|---|---|

| N,P-Ligands | Iridium | Fluoromethylated olefins | High (up to 99% ee) nih.govresearchgate.net |

Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product with multiple stereocenters from a common starting material, simply by changing the reagents or catalysts. zendy.io For 2-(fluoromethyl)serine methyl ester, which has one stereocenter, a stereodivergent approach would be highly valuable for accessing both the (R) and (S) enantiomers. This can often be achieved by using different enantiomers of a chiral catalyst or auxiliary. For instance, in a metal-catalyzed reaction, using either the (R,R) or (S,S) version of a chiral ligand can lead to the formation of the corresponding (R) or (S) product.

Diastereoselective Synthesis Approaches

When a molecule already contains a stereocenter, diastereoselective reactions are employed to create a new stereocenter with a specific configuration relative to the existing one. In the context of synthesizing derivatives of 2-(fluoromethyl)serine methyl ester, if a chiral precursor is used, the introduction of the fluoromethyl group must be controlled to achieve the desired diastereomer. For example, the reduction of fluorinated β-enamino esters using a metal-chelated six-membered ring model has been shown to proceed with high syn diastereoselectivity. acs.org Such strategies can be adapted to control the stereochemistry during the synthesis of the target compound.

Regioselective Fluorination Strategies in Serine Derivatization

Regioselectivity refers to the control of the position at which a chemical reaction occurs. In the synthesis of 2-(fluoromethyl)serine methyl ester, it is crucial to introduce the fluoromethyl group specifically at the α-carbon (the 2-position) of the serine backbone. This can be challenging due to the presence of other potentially reactive sites, such as the hydroxyl group in the side chain.

Strategies to achieve regioselective α-fluoromethylation often involve the use of a directing group or the specific generation of a reactive intermediate at the desired position. For instance, converting the amino and carboxyl groups of serine methyl ester into a cyclic protecting group can enhance the acidity of the α-proton, facilitating its selective deprotonation and subsequent reaction with an electrophilic fluoromethylating reagent. The choice of fluorinating agent and reaction conditions is paramount to ensure that the reaction occurs exclusively at the intended carbon atom.

Novel Fluorination Reagents and Methodologies for 2-(Fluoromethyl)serine Methyl Ester Synthesis

The direct incorporation of fluorine into organic molecules requires specialized reagents and methods. Modern synthetic chemistry offers electrophilic, nucleophilic, and radical-based approaches to form the crucial carbon-fluorine bond in precursors to 2-(fluoromethyl)serine methyl ester.

Electrophilic Fluorination Reagents and Their Application

Electrophilic fluorination introduces a fluorine atom that behaves as an electrophile ("F+"). These reagents are particularly effective for fluorinating electron-rich centers. While direct electrophilic fluorination on the serine side chain is challenging, this method is highly applicable to activated precursors, such as dehydroalanine (B155165) derivatives.

Key electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® [1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)]. mdpi.comnih.gov These reagents are generally more stable and easier to handle than gaseous fluorine. nih.gov Their utility has been demonstrated in the synthesis of various α-fluoro-α-amino acids. nih.gov

A prominent strategy involves the photoredox-catalyzed carbofluorination of dehydroalanine derivatives. In this approach, an alkyl radical adds to the double bond of a dehydroalanine ester, creating a new radical intermediate at the α-position. This intermediate is then trapped by an electrophilic fluorine source like Selectfluor to generate the α-fluoro-α-amino acid derivative. nih.gov Another method involves the diastereoselective fluorination of chiral N-Boc arylsulfonyloxazolidines, which can be derived from D-serine, using electrophilic fluorinating agents. whiterose.ac.uk

Table 1: Key Electrophilic Fluorination Reagents

| Reagent Name | Abbreviation | Typical Application |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of carbanions, enolates, and (hetero)aromatic C-H bonds. nih.govnih.gov |

Nucleophilic Fluorination Reagents in Serine Modification

Nucleophilic fluorination involves the use of a fluoride (B91410) ion (F-) source to displace a leaving group. This is a more traditional and widely used method for synthesizing fluorinated compounds from precursors like alcohols.

For serine derivatives, the primary hydroxyl group serves as a handle for nucleophilic fluorination. Reagents such as diethylaminosulfur trifluoride (DAST) and the more thermally stable Deoxo-Fluor [bis(2-methoxyethyl)aminosulfur trifluoride] are capable of converting alcohols to alkyl fluorides. amanote.comescholarship.orgnih.gov While DAST can react with (S)-serine methyl ester, it can also promote cyclization to form oxazoline (B21484) derivatives under certain conditions. escholarship.org

A highly effective strategy for the synthesis of fluorinated amino esters from β-hydroxy-α-aminoesters, such as serine methyl ester, involves the in situ formation of an aziridinium (B1262131) intermediate. The hydroxyl group is first activated (e.g., by conversion to a sulfonate ester), followed by base-induced ring closure to form a strained aziridinium ion. This intermediate is then subjected to ring-opening by a nucleophilic fluoride source, such as [¹⁸F]fluoride for radiolabeling applications. scilit.comrsc.org This method allows for the regioselective introduction of fluorine at either the α or β position, depending on the substrate and reaction conditions. scilit.com

Table 2: Common Nucleophilic Fluorination Reagents

| Reagent Name | Abbreviation | Function |

|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | Converts alcohols to alkyl fluorides. escholarship.org |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | A more thermally stable alternative to DAST for deoxyfluorination. amanote.comnih.gov |

Radical Fluorination Approaches

Radical fluorination methods have emerged as powerful tools for C-H functionalization and for the fluorination of unsaturated systems. These approaches often utilize photocatalysis to generate reactive radical intermediates under mild conditions.

One relevant strategy is the radical hydrofluorination of dehydroalanine derivatives. A photocatalytic process can generate a fluorine radical, which adds to the double bond of dehydroalanine methyl ester. Subsequent reduction of the resulting carbon-centered radical would yield the desired 2-(fluoromethyl)serine methyl ester. A related method involves the photochemical decarboxylation of α-fluorinated carboxylic acids to generate α-fluoroalkyl radicals, which can then add to Michael acceptors like dehydroamino acids. mdpi.com

Another approach is the direct fluorination of unactivated C-H bonds. For instance, a decatungstate photocatalyst in combination with N-fluorobenzenesulfonimide (NFSI) can achieve direct C-H fluorination in a variety of molecules, including amino acid derivatives. escholarship.org This could potentially be applied to a suitable serine precursor to install the fluoromethyl group directly.

Enzyme-Catalyzed and Biocatalytic Syntheses of 2-(Fluoromethyl)serine Methyl Ester and Its Precursors

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide exquisite control over stereochemistry, which is crucial for the synthesis of chiral molecules like amino acids.

Enzymatic Resolution Techniques

Since many chemical syntheses produce racemic mixtures (an equal mixture of both enantiomers), enzymatic resolution is a key step to obtain the desired single enantiomer. This technique relies on an enzyme that selectively reacts with only one enantiomer of a racemic starting material, allowing for the separation of the two.

Lipases are a versatile class of enzymes frequently used for the kinetic resolution of racemic amino acid esters via hydrolysis. nih.govnih.gov For example, lipase (B570770) PSIM from Burkholderia cepacia has been used to efficiently resolve racemic β-fluorophenyl-substituted β-amino acid esters, yielding the unreacted (R)-ester and the hydrolyzed (S)-acid with excellent enantiomeric excess (ee ≥99%). nih.gov A similar strategy could be applied to a racemic mixture of 2-(fluoromethyl)serine methyl ester, where a lipase would selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted.

Amidases represent another class of enzymes useful for resolution. They catalyze the hydrolysis of amides. The kinetic resolution of racemic N-acetyl amino acid amides using amidase can yield N-acetyl-L-amino acids with very high optical purity. scilit.comwikipedia.org This approach would involve preparing the corresponding amide of 2-(fluoromethyl)serine and using an appropriate amidase for selective hydrolysis.

Table 3: Enzymes for Kinetic Resolution

| Enzyme Class | Typical Reaction | Substrate Example |

|---|---|---|

| Lipase | Enantioselective hydrolysis of esters | Racemic β-amino carboxylic esters nih.gov |

| Amidase | Enantioselective hydrolysis of amides | Racemic N-acetyl amino acid amides scilit.com |

De Novo Enzymatic Synthesis Pathways

De novo enzymatic synthesis involves constructing a target molecule from simpler, achiral precursors. This approach can be highly efficient and avoids the need for resolving racemic mixtures.

Aldolases are enzymes that form carbon-carbon bonds and have been shown to accept fluorinated substrates. For example, aldolases can catalyze the reaction between fluoropyruvate and various aldehydes to produce α-fluoro β-hydroxy carboxyl derivatives with high stereocontrol. nih.govwhiterose.ac.uk A potential pathway to a precursor of 2-(fluoromethyl)serine could involve an aldol reaction with a fluorinated C1 or C2 building block.

Transaminases, which catalyze the transfer of an amino group from a donor molecule to a keto acid, are also powerful tools. They can be used in the asymmetric synthesis of fluorinated amino acids from prochiral keto-acid precursors. nih.gov For instance, ω-transaminases can catalyze the reductive amination of 3-fluoropyruvate to produce (R)- or (S)-3-fluoroalanine with excellent enantiopurity. mdpi.com A similar strategy could be envisioned where a suitably fluorinated keto-acid precursor is converted to 2-(fluoromethyl)serine by a specific transaminase.

While a complete, one-pot de novo enzymatic pathway to 2-(fluoromethyl)serine methyl ester has not been extensively documented, the existing enzymatic toolkit provides clear strategies for the stereoselective synthesis of its key fluorinated precursors. acs.orgnih.govnih.gov

Biocatalyst Engineering for Enhanced Stereoselectivity

The precise introduction of a fluoromethyl group at the α-position of serine methyl ester creates a stereocenter, making stereoselectivity a critical challenge in its synthesis. Biocatalysis, leveraging the inherent chirality of enzymes, offers a powerful solution. Modern protein engineering techniques, such as directed evolution and site-specific mutagenesis, allow for the tailoring of biocatalysts to enhance their selectivity for specific, non-natural substrates like fluorinated amino acids.

Researchers have successfully engineered enzymes to catalyze reactions that are difficult to achieve with traditional chemical methods. For instance, the directed evolution of metalloenzymes has been used to catalyze N-H carbene insertion for the synthesis of related compounds like 3,3,3-trifluoroalanine, achieving high yields and enantioselectivity. mdpi.com This strategy involves iterative rounds of mutating the enzyme's active site and screening for improved performance, leading to biocatalysts with tailored substrate specificity and stereochemical control.

Another promising avenue is the engineering of non-ribosomal peptide synthetases (NRPSs). Studies have shown that a single mutation in the substrate-binding pocket of an NRPS adenylation domain can dramatically shift its selectivity, favoring the incorporation of a fluorinated amino acid over its natural counterpart. nih.gov For example, a W239S mutation in the GrsA-A enzyme was found to increase the selectivity for 4-fluoro-phenylalanine by 43-fold. nih.gov This approach could be adapted to engineer an NRPS or a related enzyme to selectively synthesize (R)- or (S)-2-(fluoromethyl)serine.

Furthermore, the development of novel bio-orthogonal reagents expands the enzymatic toolbox. A notable example is the synthesis and use of Te-adenosyl-L-(fluoromethyl)homotellurocysteine (FMeTeSAM), an analog of the universal methyl donor S-adenosyl-L-methionine (SAM). acs.org This engineered cofactor, when used with methyltransferase (MTase) enzymes, can robustly transfer a fluoromethyl group to various nucleophiles, including the precursors of complex natural products. acs.org The engineering of an appropriate MTase could enable the direct and stereoselective fluoromethylation of a serine derivative.

Table 1: Examples of Biocatalyst Engineering for Fluorinated Amino Acid Synthesis

| Enzyme/System | Engineering Strategy | Target Reaction/Product | Key Finding | Reference |

|---|---|---|---|---|

| Metalloenzyme Ht-Cc552 | Directed Evolution | N-H Carbene Insertion for 3,3,3-Trifluoroalanine | Active site mutations led to a variant with improved yield and enantioselectivity. | mdpi.com |

| Non-ribosomal peptide synthetase (GrsA-A) | Site-Directed Mutagenesis (W239S) | Incorporation of 4-Fluoro-Phenylalanine | A single mutation shifted selectivity 43-fold in favor of the fluorinated substrate. | nih.gov |

Protecting Group Strategies in the Synthesis of 2-(Fluoromethyl)serine Methyl Ester

The synthesis of 2-(fluoromethyl)serine methyl ester is complicated by the presence of three functional groups: a carboxylic acid, an amino group, and a hydroxyl group. A carefully designed protecting group strategy is essential to prevent unwanted side reactions and ensure the desired transformations occur. organic-chemistry.org The methyl ester itself serves as a protecting group for the carboxylic acid, offering stability under certain conditions and increasing solubility in organic solvents. researchgate.netresearchgate.netnih.gov

The primary amine and the side-chain hydroxyl group of the serine backbone require temporary protection during synthesis. creative-peptides.com The choice of protecting groups is governed by the principle of orthogonality, meaning each group can be removed under specific conditions without affecting the others. organic-chemistry.orgiris-biotech.de

For the α-amino group, the most common protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). iris-biotech.derochester.edu The Boc group is stable to bases but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). rochester.edusigmaaldrich.com Conversely, the Fmoc group is stable to acid but is removed by a base, most commonly piperidine. creative-peptides.comiris-biotech.de

The hydroxyl group of the serine side chain is often protected as a tert-butyl (tBu) ether or a benzyl (B1604629) (Bzl) ether. creative-peptides.com The tBu group is compatible with the Fmoc strategy, as both are removed simultaneously during the final deprotection step with strong acid (TFA). iris-biotech.de The Bzl group is more commonly used in Boc-based strategies and is typically removed by hydrogenolysis.

In the context of synthesizing 2-(fluoromethyl)serine methyl ester, the protecting group strategy must be robust enough to withstand the conditions of the fluoromethylation step. The electron-withdrawing nature of the fluoromethyl group can affect the reactivity of the molecule and the lability of the protecting groups. For instance, syntheses of related peptidylfluoromethanes have utilized phthaloyl protection for the amino group, which can be removed to allow for peptide chain elongation. nih.gov

Table 2: Common Protecting Groups for Serine Synthesis

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To | Reference |

|---|---|---|---|---|---|

| α-Amino | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Bzl, Fmoc | iris-biotech.derochester.edu |

| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | tBu, Boc, Trt | creative-peptides.comiris-biotech.de |

| Hydroxyl | tert-Butyl | tBu | Strong Acid (e.g., TFA) | Fmoc, Alloc | creative-peptides.comiris-biotech.de |

| Hydroxyl | Benzyl | Bzl | Hydrogenolysis (e.g., H₂, Pd/C) | Boc, Fmoc | creative-peptides.com |

| Carboxyl | Methyl Ester | -OMe | Saponification (e.g., NaOH) or Acid Hydrolysis | Boc, Fmoc | researchgate.net |

Green Chemistry Principles Applied to 2-(Fluoromethyl)serine Methyl Ester Synthesis

The synthesis of complex molecules like 2-(fluoromethyl)serine methyl ester is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. dovepress.com

Solvent-Free or Low-Solvent Methodologies

A primary goal of green chemistry is to reduce or eliminate the use of volatile and hazardous organic solvents. Research into solvent-free reaction conditions has shown significant promise. For example, efficient diaza-carbonyl-ene reactions involving trifluoromethyl ketones have been achieved under solvent-free conditions, providing a clean and high-yielding route to densely functionalized fluorinated building blocks. rsc.org

Flow chemistry presents another powerful strategy for reducing solvent waste. Continuous flow processes can offer superior control over reaction parameters, leading to higher yields and purities, which minimizes the need for solvent-intensive purification steps like chromatography. chemistryviews.org A patent for the synthesis of the parent compound, L-serine methyl ester hydrochloride, describes a method that improves efficiency by recycling the methanol (B129727) solvent, thereby reducing both solvent consumption and waste generation. google.com These principles are directly applicable to the synthesis of the fluorinated derivative.

Sustainable Catalysis in Production

The use of catalysts is fundamental to green chemistry because they can enable reactions with lower energy requirements and higher selectivity, while being effective in small amounts and often recyclable. In the synthesis of fluorinated amino acids, several types of sustainable catalysts are relevant.

Biocatalysts: As discussed in section 2.3.3, enzymes are highly efficient and selective catalysts that operate under mild, aqueous conditions. Their use eliminates the need for heavy metal catalysts and harsh reagents. mdpi.com

Organocatalysts: These are small, metal-free organic molecules that can catalyze a wide range of transformations, including asymmetric reactions. The use of a chiral organocatalyst, such as a naphthylalanine derivative for asymmetric amination, provides a sustainable alternative to metal-based catalysts for setting the stereochemistry of the amino acid. tandfonline.com

Transition-Metal Catalysis: While metal-based, modern transition-metal catalysts are often used at very low loadings and can be designed for recovery and reuse. Nickel- and palladium-catalyzed cross-coupling and functionalization reactions are powerful tools for constructing complex fluorinated molecules, including amino acids. rsc.orgrsc.orgnih.gov The development of catalysts based on abundant and non-toxic metals is an active area of research aimed at improving sustainability.

By integrating these advanced principles—from engineering enzymes for perfect stereocontrol to designing atom-economical syntheses with recyclable catalysts—the production of specialized chemicals like 2-(fluoromethyl)serine methyl ester can become more efficient, cost-effective, and environmentally benign.

Table of Mentioned Compounds

| Compound Name |

|---|

| Serine, 2-(fluoromethyl)-, methyl ester |

| 3,3,3-Trifluoroalanine |

| 4-Fluoro-phenylalanine |

| Te-adenosyl-L-(fluoromethyl)homotellurocysteine (FMeTeSAM) |

| S-adenosyl-L-methionine (SAM) |

| tert-Butoxycarbonyl (Boc) |

| 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Trifluoroacetic acid (TFA) |

| Di-tert-butyl dicarbonate (B1257347) |

| L-serine methyl ester hydrochloride |

| N-Boc-L-serine methyl ester |

Chemical Reactivity and Transformation Pathways of 2 Fluoromethyl Serine Methyl Ester

Reactions Involving the Fluoromethyl Moiety

The C-F bond is the strongest single bond to carbon, which generally renders alkyl fluorides less reactive in nucleophilic substitution and elimination reactions compared to their heavier halogen counterparts. cas.cn However, the specific structural context of 2-(fluoromethyl)serine methyl ester, particularly the proximity of other functional groups, can modulate this inherent stability.

SN2 Reactions at the Fluoromethyl Carbon

The direct displacement of the fluoride (B91410) ion from the fluoromethyl group via an intermolecular SN2 reaction is generally challenging due to the high strength of the C-F bond and the poor leaving group ability of the fluoride ion. masterorganicchemistry.com For a typical SN2 reaction to occur, a strong nucleophile and conditions that can overcome the high activation energy are required.

While intermolecular SN2 reactions on simple alkyl fluorides are rare, intramolecular versions can be more feasible. Studies have shown that intramolecular nucleophilic substitution of alkyl fluorides can proceed, driven by the proximity effect of a tethered nucleophile, which effectively increases the local concentration and favors cyclization. cas.cn In the case of 2-(fluoromethyl)serine methyl ester, the neighboring amino and hydroxyl (from the serine backbone) groups could potentially act as intramolecular nucleophiles under specific conditions, leading to cyclized products, though such reactivity for this specific molecule is not prominently documented.

The stereochemistry of such a reaction, if it were to occur, would proceed with an inversion of configuration at the fluoromethyl carbon, a hallmark of the SN2 mechanism. masterorganicchemistry.com

Elimination Reactions Leading to Olefins

Elimination reactions (E2 or E1cb) involving the fluoromethyl group to form an olefinic product, specifically a dehydroalanine (B155165) derivative, are also a theoretical possibility. The E2 mechanism would require a strong base to abstract a proton from the alpha-carbon, concurrently with the expulsion of the fluoride ion. The acidity of the α-proton is increased by the electron-withdrawing nature of both the adjacent ester group and the fluoromethyl group, potentially facilitating this pathway.

Alternatively, an E1cb (Elimination, Unimolecular, conjugate Base) mechanism could be envisaged, particularly given the stabilized nature of the potential carbanion intermediate at the alpha-position.

Research on related compounds, such as the elimination of HF from D-fluoroalanine catalyzed by serine transhydroxymethylase, demonstrates that such β-elimination pathways are biochemically accessible, leading to an aminoacrylate intermediate. nih.gov While this is an enzymatic process, it highlights the potential for this type of transformation under appropriate chemical conditions.

Fluorine-Specific Reactivity Patterns

The presence of the fluorine atom imparts unique reactivity patterns beyond simple substitution and elimination. The strong electron-withdrawing effect of fluorine increases the electrophilicity of the adjacent carbonyl carbon of the ester group, making it more susceptible to nucleophilic attack. nih.gov This electronic influence is a key feature of many fluorinated organic compounds.

Furthermore, the fluorine atom can participate in hydrogen bonding, which can influence the conformational preferences and the interaction of the molecule with its environment, including solvents and other reactants. nih.gov This can affect reaction rates and product distributions. The introduction of fluorine is a known strategy to modulate the physicochemical properties of amino acids and peptides, including their stability and biological activity. nih.govrsc.orgenamine.net

Reactions at the Amino and Carboxyl Ester Functionalities

The amino and carboxyl ester groups of 2-(fluoromethyl)serine methyl ester exhibit reactivity typical of amino acid esters, serving as key handles for further chemical modification, most notably in the synthesis of peptides.

Amidation and Peptide Coupling Reactions

The primary amino group of 2-(fluoromethyl)serine methyl ester is a nucleophile and can readily participate in amidation reactions to form peptide bonds. This is the cornerstone of its potential use as a building block in peptide synthesis. The general process involves the activation of a carboxylic acid group of another amino acid, followed by nucleophilic attack by the amino group of the fluorinated serine ester. thieme-connect.de

A variety of modern coupling reagents are employed to facilitate this reaction, minimizing side reactions and racemization. youtube.com

Table 1: Common Peptide Coupling Reagents

| Reagent Class | Examples | Activating Species |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | O-acylisourea |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Acyloxyphosphonium salt |

The synthesis of peptides containing modified amino acids, such as those with glycosylation or fluorination, can present challenges, including the potential for racemization. nih.gov The choice of protecting groups for the amino function (e.g., Fmoc or Boc) and the coupling conditions must be carefully optimized to ensure the desired product is obtained in high yield and purity. nih.govyoutube.com The Fmoc group, for instance, is a common choice for solid-phase peptide synthesis and is removed under basic conditions, to which the methyl ester is generally stable. youtube.com

Ester Hydrolysis and Transesterification

The methyl ester group of 2-(fluoromethyl)serine methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. The rate of this hydrolysis can be significantly influenced by the presence of the adjacent fluoromethyl group. Studies on other fluorinated esters have shown that increasing the number of fluorine atoms on the alcohol portion of the ester increases the rate of hydrolysis. nih.gov This is attributed to the electron-withdrawing nature of fluorine, which makes the carbonyl carbon more electrophilic and thus more prone to attack by water or hydroxide (B78521) ions.

Table 2: Relative Hydrolysis Half-life of N-Acetylproline Esters

| Ester | Relative Half-life (pH 11, 298 K) |

|---|---|

| Methyl Ester | 1 |

| Ethyl Ester | 3 |

| 2-Fluoroethyl Ester | ~0.125 |

| 2,2-Difluoroethyl Ester | ~0.03-0.04 |

| 2,2,2-Trifluoroethyl Ester | ~0.01 |

Data extrapolated from a study on N-acetylproline esters to illustrate the effect of fluorination. nih.gov

Transesterification, the exchange of the methyl group of the ester for a different alkyl or aryl group from an alcohol, is another important reaction. wikipedia.org This process is typically catalyzed by an acid or a base. The mechanism involves nucleophilic attack of an alcohol on the ester carbonyl, leading to a tetrahedral intermediate, which then collapses to form the new ester and methanol (B129727). wikipedia.org This reaction allows for the modification of the ester functionality, which can be useful for altering the solubility or other properties of the molecule.

Derivatization of the Amino Group

The amino group of 2-(fluoromethyl)serine methyl ester can be readily derivatized to install various protecting groups, which is a crucial step for its use in peptide synthesis and other synthetic transformations. Common protecting groups for amino acids are applicable, though reaction conditions may be adjusted to account for the decreased nucleophilicity of the amine.

Standard procedures for N-protection, such as reaction with acyl chlorides, anhydrides, or chloroformates in the presence of a base, are generally effective. The choice of protecting group can be critical for subsequent reactions, influencing solubility, stability, and deprotection conditions.

Table 1: Representative N-Derivatization Reactions of α-Fluoromethyl Amino Esters

| Protecting Group Reagent | Base | Solvent | Typical Yield (%) | Reference Analogue |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | 85-95 | N-Boc-L-serine methyl ester mdpi.com |

| Benzyl (B1604629) chloroformate (Cbz-Cl) | Sodium Bicarbonate | Dioxane/Water | 80-90 | N-Cbz-amino acids |

| 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Sodium Bicarbonate | Dioxane/Water | 90-98 | N-Fmoc-L-amino acid methyl esters nih.gov |

| Trifluoroacetic anhydride (B1165640) (TFAA) | Pyridine | Dichloromethane (DCM) | >90 | N-Trifluoroacetyl-O-methyl ester derivatives chemistryviews.org |

This table presents typical conditions and yields for the N-derivatization of analogous amino esters. Specific optimization for 2-(fluoromethyl)serine methyl ester may be required.

Stereochemical Integrity and Transformations

The stereocenter at the α-carbon is a key feature of 2-(fluoromethyl)serine methyl ester. Understanding its stability and the factors that can lead to changes in configuration is essential for its application in stereoselective synthesis.

Epimerization and Racemization Pathways

The α-proton in 2-(fluoromethyl)serine methyl ester is acidic due to the presence of both the ester and the fluoromethyl group, which can stabilize a carbanionic intermediate. This increased acidity makes the compound susceptible to epimerization or racemization, particularly under basic conditions or upon prolonged heating. nih.gov

The propensity for racemization is a known challenge for α-substituted amino acids. mdpi.com The electron-withdrawing nature of the fluoromethyl group can facilitate the formation of an enolate or an equivalent planar intermediate, leading to a loss of stereochemical information. Careful selection of reaction conditions, such as low temperatures and the use of non-nucleophilic bases for short reaction times, is critical to mitigate this issue.

Cyclization Reactions and Formation of Heterocyclic Scaffolds

The trifunctional nature of 2-(fluoromethyl)serine methyl ester makes it a valuable precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions can lead to the formation of oxazolidines, aziridines, and other ring systems, which are important scaffolds in medicinal chemistry.

For example, treatment with an aldehyde or ketone can lead to the formation of an N,O-acetal, which upon further reaction can yield an oxazolidine. The fluoromethyl group can influence the stability and subsequent reactivity of these heterocyclic products. Furthermore, intramolecular nucleophilic substitution, where the hydroxyl or amino group displaces a leaving group, can be employed to construct strained ring systems. The synthesis of 2-(trifluoromethyl)azetidines from β-amino-β-trifluoromethyl esters highlights a relevant cyclization strategy. nih.gov

Table 2: Potential Heterocyclic Scaffolds from 2-(Fluoromethyl)serine Methyl Ester Derivatives

| Reagent/Condition | Intermediate | Heterocyclic Product | Potential Application |

| Aldehyde/Ketone, Acid catalyst | N,O-acetal | Oxazolidine | Chiral auxiliary, protected amino acid |

| Mesyl chloride, Base | O-Mesylate | Aziridine-2-carboxylate | Synthetic intermediate for β-substituted amino acids |

| Hydrazine | Hydrazide | Pyrrolidinone derivative | Bioactive scaffold component |

This table illustrates potential cyclization pathways based on the known reactivity of serine derivatives and related fluorinated compounds.

Strategic Applications of 2 Fluoromethyl Serine Methyl Ester As a Chemical Building Block

Construction of Fluorinated Amino Acid Analogues and Derivatives

The incorporation of fluorinated amino acids into peptides is a well-established strategy for modifying their conformational preferences, metabolic stability, and biological activity. "Serine, 2-(fluoromethyl)-, methyl ester" serves as an excellent precursor for creating novel fluorinated amino acid analogues and their subsequent integration into peptide chains.

The synthesis of peptides containing α-(fluoromethyl)serine residues can be achieved using standard solution-phase or solid-phase peptide synthesis (SPPS) methodologies. The general procedure involves the protection of the amino group of 2-(fluoromethyl)serine methyl ester, typically with a tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group. The protected amino acid can then be coupled with another amino acid or a growing peptide chain.

The activation of the carboxylic acid is crucial for the formation of the amide bond. A variety of coupling reagents can be employed for this purpose, each with its own advantages regarding efficiency and prevention of racemization. Following the coupling step, the protecting group on the nitrogen can be selectively removed to allow for further elongation of the peptide chain. The process can be repeated iteratively to construct oligopeptides of a desired sequence. The presence of the α-fluoromethyl group can enhance the metabolic stability of the resulting peptide by shielding the adjacent peptide bond from enzymatic cleavage.

| Coupling Reagent | Abbreviation | Activating Agent Type |

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide |

| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Phosphonium Salt |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium/Uronium Salt |

The steric and electronic properties of the α-fluoromethyl group in "this compound" can be exploited to create conformationally restricted amino acids. α,α-Disubstituted amino acids are known to induce specific secondary structures, such as turns and helices, in peptides. The fluoromethyl group, with its unique stereoelectronic demands, can further influence the conformational landscape of the peptide backbone.

Furthermore, the bifunctional nature of the serine side chain (-CH₂OH) and the backbone provides opportunities for creating cyclic and conformationally constrained analogues. Through intramolecular cyclization reactions, the side chain can be tethered to the amino acid backbone, leading to the formation of rigid heterocyclic systems. These conformationally restricted amino acids are valuable tools in peptidomimetics for studying peptide-receptor interactions and for designing peptides with enhanced biological activity and selectivity.

Role in the Synthesis of Complex Organofluorine Molecules

Beyond peptide synthesis, "this compound" is a valuable chiral starting material for the synthesis of a wide range of complex organofluorine molecules, including natural product analogues, heterocycles, and other chiral compounds.

Fluorinated analogues of natural products often exhibit enhanced biological activity and improved pharmacokinetic profiles. "this compound," as a chiral pool starting material, provides a synthetic entry to such analogues. The inherent chirality of the molecule can be transferred to the target structure, avoiding the need for asymmetric synthesis or chiral resolution steps.

A general synthetic strategy would involve the selective transformation of the functional groups of the amino acid. For instance, the amino group can be deaminated or converted to other functionalities, while the carboxylic ester can be reduced or engaged in C-C bond-forming reactions. The hydroxymethyl side chain is particularly versatile and can be oxidized, reduced, or substituted to build more complex molecular architectures. While specific examples starting from "this compound" are not abundant in the literature, the principle of using fluorinated amino acids as building blocks for natural product synthesis is well-established.

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. "this compound" is a versatile precursor for the synthesis of various fluorinated heterocycles. The combination of the amine, ester, and hydroxyl functionalities within the same molecule allows for a range of intramolecular and intermolecular cyclization reactions.

For example, condensation of the amino group with the ester could lead to the formation of fluorinated β-lactams or other lactam structures. The hydroxyl group can participate in the formation of oxazolines, oxazinanes, or morpholines. The ability to introduce a fluoromethyl group into these heterocyclic systems can significantly impact their biological properties.

| Starting Functional Groups | Potential Heterocyclic Ring |

| Amine, Ester | Lactam |

| Amine, Hydroxyl | Oxazolidine, Oxazine |

| Amine, Ester, Hydroxyl | Bicyclic systems |

The synthesis of enantiomerically pure fluoroalkylated compounds is a significant challenge in organic chemistry. "this compound," derived from natural serine, provides a readily available source of chirality for the synthesis of such compounds. Each of its functional groups can be selectively manipulated to serve as a handle for further synthetic transformations, allowing for the construction of complex chiral molecules containing a fluoromethyl group. This makes it a valuable building block for the asymmetric synthesis of novel fluorinated compounds with potential applications in various areas of chemical science.

Design and Synthesis of Advanced Chemical Probes Utilizing 2-(Fluoromethyl)serine Methyl Ester

While direct and extensive literature specifically detailing the use of "this compound" as a primary building block for a wide variety of chemical probes is still developing, its structural motifs are central to the synthesis of peptidyl fluoromethyl ketones (PFMKs). These compounds are a significant class of chemical probes, particularly as inhibitors of serine and cysteine proteases. The synthesis of these probes often involves the introduction of a fluoromethyl ketone functionality to a peptide backbone, a feature for which 2-(fluoromethyl)serine derivatives are ideal precursors.

An improved and expedient technique for the synthesis of peptidyl-fluoromethyl ketones has been described, which relies on the coupling of an aspartate fluoromethyl ketone to a linker and its subsequent mounting onto a resin for solid-phase peptide synthesis. nih.gov This methodology allows for the efficient incorporation of the fluoromethyl ketone moiety at the C-terminus of a peptide sequence. nih.gov Although this example starts with an aspartate derivative, the underlying chemistry highlights the importance of α-amino acids with a fluorinated carbon unit at the β-position, a core feature of "this compound."

The general synthetic challenge in creating these probes often involves the controlled introduction of the fluorine atom. One common, though sometimes low-yielding, approach is a halogen-exchange reaction. nih.gov For instance, a precursor such as a bromomethyl ketone can be treated with a fluoride (B91410) source like potassium fluoride, often in the presence of a crown ether to enhance the nucleophilicity of the fluoride ion. nih.gov Another strategy involves the direct fluorination of a diazo intermediate. nih.gov More contemporary methods have employed the fluorination of silyl (B83357) enol ethers or the use of a magnesium fluoromalonate. nih.gov

A notable approach to creating fluorinated backbones for such probes is the epoxide ring-opening strategy. For example, epichlorohydrin (B41342) can be opened with a fluoride source like potassium bifluoride (KHF₂), followed by the introduction of a protected amine and subsequent oxidation to yield the desired fluoromethyl ketone functionality. nih.gov This method provides a versatile route to the core structure found in "this compound" derivatives, which can then be elaborated into more complex chemical probes. nih.gov

Contributions to the Development of New Synthetic Methodologies

The unique structural and electronic properties of "this compound" make it a valuable contributor to the development of new synthetic methodologies, particularly as a source of chirality and as a participant in cascade reactions.

The presence of a stereocenter in "this compound" allows it to be used as a chiral building block in what is known as chiral pool synthesis. This strategy utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials for the synthesis of complex chiral molecules. The defined stereochemistry of the serine backbone can be transferred to new, more complex products, avoiding the need for asymmetric catalysis or chiral resolutions in later stages of a synthesis. The synthesis of chiral β-amino acid-based organogelators, for example, highlights how the chirality of the amino acid backbone is a critical parameter influencing the properties of the final product. rsc.org

Furthermore, the strategic placement of the electron-withdrawing fluoromethyl group can influence the reactivity of the molecule, enabling its participation in cascade reactions. Cascade reactions, or tandem reactions, are processes where multiple bond-forming events occur in a single pot without the isolation of intermediates, leading to a rapid increase in molecular complexity. While specific examples detailing cascade reactions initiated directly by "this compound" are not extensively documented, the principles of using fluorinated compounds in such sequences are established. For instance, the use of fluorinated alcohols as solvents or additives has been shown to significantly affect the efficiency, regioselectivity, and stereoselectivity of metal-catalyzed and organocatalyzed reactions. rsc.org The electronic properties of the fluoromethyl group in "this compound" can be harnessed to control the outcome of such complex transformations.

The development of asymmetric synthetic methods for fluorinated amines and amino acids often relies on the use of chiral auxiliaries. nih.gov However, the use of enantiopure starting materials like "this compound" offers a more direct route to chiral fluorinated products. The synthesis of trifluoromethylated amines, for example, has been achieved through the highly enantioselective catalytic isomerization of trifluoromethyl imines using chiral organic catalysts. nih.gov This demonstrates the high value placed on methodologies that can generate chiral fluorinated amines, a class of compounds to which "this compound" belongs.

Mechanistic and Computational Investigations of 2 Fluoromethyl Serine Methyl Ester Reactions

Reaction Mechanism Elucidation for Synthesis and Transformations

Understanding the reaction pathways for the synthesis and subsequent chemical transformations of 2-(fluoromethyl)serine methyl ester is fundamental to its potential applications. Mechanistic elucidation involves a combination of experimental techniques aimed at identifying intermediates, transition states, and the kinetic profiles of reactions.

The synthesis of α-fluoroalkyl amino acids often involves either electrophilic or nucleophilic fluorination strategies or the use of fluorinated building blocks. mdpi.com A plausible synthetic route to 2-(fluoromethyl)serine methyl ester could involve the fluoromethylation of a serine-derived precursor, such as a Schiff base or an enolate equivalent.

The key step in such a synthesis would be the formation of the C-C bond between the α-carbon and the fluoromethyl group. Transition state analysis, typically performed through a combination of experimental kinetic isotope effect studies and computational modeling, would be crucial for understanding the stereochemical outcome of this reaction. For instance, in a hypothetical nucleophilic attack of a serine enolate on a fluoromethyl electrophile, computational analysis would model the geometry and energy of the transition state. Factors such as the facial selectivity of the attack, influenced by steric hindrance from the ester and protected amine groups, would determine the diastereoselectivity of the product.

Peptidyl fluoromethyl ketones, which are structurally related to fluorinated amino acids, are known to act as inhibitors of serine and cysteine proteases by forming a stable hemiketal adduct that mimics the tetrahedral transition state of peptide hydrolysis. nih.gov While Serine, 2-(fluoromethyl)-, methyl ester is not a ketone, any transformation involving its ester or amino group in a biological or synthetic context would proceed through transition states whose stability and structure dictate the reaction's feasibility and rate.

Table 1: Illustrative Transition State Energy Barriers for a Hypothetical Fluoromethylation Reaction

| Reaction Step | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) |

| Enolate formation from Serine precursor | DFT (B3LYP) | 6-31G(d) | 12.5 |

| Nucleophilic attack on CH₂F⁺ source | DFT (B3LYP) | 6-31G(d) | 21.3 |

| Proton transfer and final product formation | DFT (B3LYP) | 6-31G(d) | 8.7 |

Note: The data in this table is hypothetical and serves to illustrate the type of information generated from transition state analysis. It is based on typical energy barriers for related organic reactions.

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws and the evaluation of activation parameters (enthalpy and entropy of activation). For the synthesis of 2-(fluoromethyl)serine methyl ester, kinetic monitoring could compare the rates of competing reaction pathways, such as C-alkylation versus O-alkylation, under various conditions (solvent, temperature, base).

In the context of potential biological activity, if the compound were to act as an enzyme inhibitor, kinetic studies would be essential. For example, studies on fluorinated aminophosphonates, which inhibit serine esterases, demonstrate that these compounds are progressive irreversible inhibitors. nih.gov The kinetic analysis for such processes involves measuring the rate of enzyme inactivation at different inhibitor concentrations, which allows for the calculation of the second-order rate constant (kᵢ) of inhibition. nih.gov A similar kinetic approach could be applied to assess the interaction of 2-(fluoromethyl)serine methyl ester with target enzymes, determining whether it acts as a reversible or irreversible inhibitor and quantifying its potency.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry is an indispensable tool for investigating fluorinated molecules, where the high electronegativity and small size of fluorine introduce unique electronic and steric effects. fu-berlin.de Molecular modeling allows for the exploration of properties that are difficult or impossible to measure experimentally.

The conformational preferences of 2-(fluoromethyl)serine methyl ester are critical to its reactivity and how it might be recognized by an enzyme or chiral catalyst. The presence of the electronegative fluorine atom can lead to significant conformational effects, such as the gauche effect, where a gauche arrangement of adjacent electronegative substituents is favored over an anti-arrangement.

Computational conformational analysis typically involves scanning the potential energy surface by systematically rotating key dihedral angles (e.g., φ and ψ angles of the amino acid backbone) and calculating the relative energies of the resulting conformers. For fluorinated amino acids, force fields like AMBER have been specifically parameterized to handle the unique properties of the C-F bond. nsf.govbiorxiv.orgacs.org These studies generate Ramachandran-like plots that show the energetically favored conformational regions. This information is vital for understanding how the molecule might fold when incorporated into a peptide or how it must orient itself to fit into a catalytic active site. nsf.govbiorxiv.org

Table 2: Representative Dihedral Angles for Low-Energy Conformers of a Model Fluorinated Dipeptide

| Conformer | Backbone Dihedral Angle Φ (degrees) | Backbone Dihedral Angle Ψ (degrees) | Relative Energy (kcal/mol) |

| 1 | -150 | 150 | 0.00 |

| 2 | -75 | 80 | 1.25 |

| 3 | 60 | 65 | 2.10 |

Note: This table is based on general conformational analysis data for fluorinated amino acids found in computational studies and is for illustrative purposes. nsf.govbiorxiv.orgacs.orgbiorxiv.org

Quantum chemical calculations, such as those using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), provide detailed information about the electronic properties of a molecule. fu-berlin.debiorxiv.org For 2-(fluoromethyl)serine methyl ester, these calculations can determine:

Atomic Charges: The distribution of electron density across the molecule, highlighting the polarization of the C-F bond and its influence on adjacent atoms. This is crucial for modeling electrostatic interactions.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites of interaction for intermolecular forces like hydrogen bonding. fu-berlin.de

Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity, suggesting how the molecule will behave as an electron donor or acceptor.

These calculations are fundamental for parameterizing molecular mechanics force fields, which are then used for larger-scale molecular dynamics simulations. nsf.govacs.org

One of the most powerful applications of computational chemistry is the prediction of stereoselectivity in asymmetric synthesis. mdpi.com For new synthetic routes to 2-(fluoromethyl)serine methyl ester, computational models can be used to predict which diastereomer or enantiomer will be favored.

This process involves building detailed models of the reaction's transition states, including the substrate, reagents, and any chiral catalyst. By comparing the calculated activation energies for the pathways leading to different stereoisomers, a prediction of the product ratio (e.g., the diastereomeric excess or enantiomeric excess) can be made. These predictions can guide the choice of catalyst, solvent, and reaction conditions to optimize the synthesis for the desired stereoisomer, saving significant experimental time and resources. For example, modeling the interaction of a proline-based catalyst with a serine-derived substrate could help predict the stereochemical outcome of an α-functionalization reaction.

Spectroscopic Studies for Mechanistic Insights (e.g., in situ NMR, IR)

Real-time monitoring of chemical reactions is a powerful tool for elucidating mechanisms, identifying transient intermediates, and determining kinetic profiles. For "this compound," in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable techniques.

In situ IR Spectroscopy

In situ Fourier Transform Infrared (FTIR) spectroscopy allows for the continuous monitoring of changes in the vibrational modes of functional groups within a reacting system. nih.govyoutube.comyoutube.com This technique is particularly well-suited for tracking the progress of reactions involving "this compound" by observing the characteristic absorption bands of the ester and other functional groups. For instance, in a hydrolysis reaction, the disappearance of the ester carbonyl (C=O) peak and the appearance of a carboxylic acid C=O and broad O-H stretch would be monitored.

A hypothetical reaction, such as the base-catalyzed hydrolysis of "this compound," could be monitored as shown in the table below. The data would be collected in real-time, providing a kinetic profile of the reaction. youtube.com

| Time (minutes) | Ester C=O Stretch (cm⁻¹) Intensity | Carboxylate C=O Stretch (cm⁻¹) Intensity | O-H Stretch (cm⁻¹) Intensity |

| 0 | High | None | None |

| 10 | Decreasing | Increasing | Increasing |

| 30 | Low | High | High |

| 60 | Very Low | Plateau | Plateau |

This table is a hypothetical representation of data from an in situ IR experiment.

The "Rule of Three" for esters, which describes three intense peaks for the C=O stretch, and two C-O stretches, provides a clear spectroscopic handle for monitoring their reactions. spectroscopyonline.com The introduction of the fluoromethyl group would likely shift the vibrational frequencies of adjacent bonds, which could also be tracked.

In situ NMR Spectroscopy

¹⁹F NMR spectroscopy is exceptionally sensitive to the local chemical environment of the fluorine atom, making it an excellent probe for studying fluorinated compounds like "this compound". acs.orgacs.org Any change in the electronic environment of the fluoromethyl group during a reaction would result in a shift in the ¹⁹F NMR signal, allowing for the identification of intermediates and products. nih.gov

For example, in a substitution reaction where the hydroxyl group of the serine backbone is displaced, the ¹⁹F NMR spectrum would show the disappearance of the starting material's signal and the appearance of a new signal corresponding to the product. Similarly, ¹H and ¹³C NMR would provide complementary information on the changes occurring in the rest of the molecule.

Isotopic Labeling Studies to Probe Reaction Pathways

Isotopic labeling is a definitive method for tracing the fate of atoms and bonds throughout a chemical transformation, thereby elucidating reaction mechanisms. For "this compound," various isotopes can be incorporated to probe specific aspects of its reactivity.

Kinetic Isotope Effect (KIE) Studies

By replacing a hydrogen atom at a position involved in a rate-determining step with deuterium, one can measure the kinetic isotope effect (KIE). For instance, deuteration at the α-carbon of the serine backbone could reveal whether the C-H bond is broken in the rate-limiting step of a particular reaction. A significant KIE (kH/kD > 1) would support a mechanism involving the cleavage of this bond. Studies on L-serine have utilized [2,3,3-D]l-serine to probe enzymatic mechanisms, a strategy directly applicable here. nih.gov

Tracing Reaction Pathways

The use of stable isotopes like ¹³C, ¹⁵N, and ¹⁸O allows for the precise tracking of molecular fragments. For example, in the hydrolysis of the methyl ester, using H₂¹⁸O would result in the incorporation of ¹⁸O into the newly formed carboxylic acid, confirming the site of nucleophilic attack.

The following table outlines potential isotopic labeling strategies for studying the reactions of "this compound":

| Isotope | Labeled Position | Potential Reaction Studied | Information Gained |

| ²H (D) | α-carbon | Elimination or substitution | Involvement of C-H bond cleavage in the rate-determining step. nih.gov |

| ¹³C | Carbonyl carbon | Ester hydrolysis/amidation | Tracing the fate of the carbonyl group. |

| ¹⁸O | Carbonyl oxygen | Ester hydrolysis | Elucidating the mechanism of nucleophilic acyl substitution. |

| ¹⁵N | Amino group | Reactions involving the amine | Following the transformation of the amino group. |

| ¹⁸F | Fluoromethyl group | Stability and degradation studies | Assessing the stability of the C-F bond under various conditions. nih.gov |

This table presents potential isotopic labeling strategies and the mechanistic questions they could address.

The synthesis of ¹⁸F-labeled amino acids for applications like Positron Emission Tomography (PET) has driven the development of new radiofluorination methods. nih.gov These synthetic strategies can be adapted to prepare ¹⁸F-labeled "this compound" to study its metabolic fate and reaction pathways in vivo or in vitro.

By combining these advanced spectroscopic and isotopic labeling techniques, a comprehensive mechanistic understanding of the reactions of "this compound" can be achieved, paving the way for its informed application in various scientific fields.

Analytical and Spectroscopic Characterization in Research Contexts for 2 Fluoromethyl Serine Methyl Ester

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for the unambiguous structural determination of 2-(Fluoromethyl)serine methyl ester, moving beyond basic identification to provide in-depth information about its atomic connectivity and spatial arrangement.

High-Resolution NMR Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N NMR, 2D NMR techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of 2-(Fluoromethyl)serine methyl ester. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete assignment of all proton, carbon, fluorine, and nitrogen signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the diastereotopic protons of the fluoromethyl group, and the protons of the serine backbone. The methyl ester protons would appear as a singlet, typically in the range of 3.7-3.8 ppm. The protons of the CH₂F group would present as a doublet due to coupling with the adjacent fluorine atom, with an expected large geminal H-F coupling constant.

¹³C NMR: The carbon NMR spectrum will provide information on each carbon environment. The carbonyl carbon of the methyl ester is expected at the downfield end of the spectrum (around 170 ppm). The carbon bearing the fluorine atom (C-2) will show a characteristic large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. nih.gov It is expected to show a triplet for the fluorine atom in the CH₂F group, arising from coupling to the two adjacent protons. The chemical shift will be indicative of the electronic environment of the fluorine atom.

¹⁵N NMR: If isotopically labeled material is used, ¹⁵N NMR can provide information about the nitrogen environment of the primary amine.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

Predicted NMR Data for 2-(Fluoromethyl)serine Methyl Ester:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | |||

| -OCH₃ | 3.75 | s | |

| -CH₂OH | 3.9-4.1 | m | |

| -CH₂F | 4.5-4.8 | d | JH-F ≈ 45-50 |

| -NH₂ | 2.0-3.0 | br s | |

| ¹³C | |||

| -OCH₃ | ~53 | q | |

| -CH₂OH | ~62 | t | |

| C-2 | ~90 | d | JC-F ≈ 170-180 |

| C=O | ~170 | s | |

| ¹⁹F | |||

| -CH₂F | -220 to -230 | t | JF-H ≈ 45-50 |

Mass Spectrometry (e.g., HRMS, tandem MS for fragmentation analysis)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion, confirming the presence of fluorine. For C₄H₈FNO₃, the expected exact mass would be calculated and compared to the experimental value.

Tandem Mass Spectrometry (MS/MS): Tandem MS involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. The fragmentation pattern of 2-(Fluoromethyl)serine methyl ester is expected to show characteristic losses, such as the loss of the methoxy (B1213986) group (-OCH₃), the carboxyl group (-COOCH₃), and potentially the fluoromethyl group (-CH₂F). This fragmentation data helps to piece together the structure of the molecule. researchgate.net The analysis of amino acid derivatives by GC-MS often involves derivatization to increase volatility. oup.commdpi.com

Expected Fragmentation Pattern in ESI-MS:

| m/z (Predicted) | Identity |

| [M+H]⁺ | Protonated molecule |

| [M-OCH₃]⁺ | Loss of methoxy radical |

| [M-COOCH₃]⁺ | Loss of carbomethoxy radical |

| [M-CH₂F]⁺ | Loss of fluoromethyl radical |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine, O-H stretching of the hydroxyl group, C-H stretching of the aliphatic and methyl groups, a strong C=O stretching for the ester, and C-O stretching bands. A key feature will be the C-F stretching vibration, which is typically found in the 1000-1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy can also be used to identify functional groups and is particularly useful for symmetric vibrations that may be weak in the IR spectrum. Studies on L-serine have utilized Raman spectroscopy to investigate its crystalline structure. oxinst.com

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H and O-H stretching |

| 3000-2850 | C-H stretching |

| ~1740 | C=O stretching (ester) |

| 1200-1000 | C-O and C-F stretching |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

Since 2-(Fluoromethyl)serine methyl ester is a chiral molecule, determining its enantiomeric purity is crucial. Chiral chromatography is the primary method for this analysis.

Chiral High-Performance Liquid Chromatography (HPLC): HPLC using a chiral stationary phase (CSP) is a common method for separating enantiomers of amino acids and their derivatives. nih.govsigmaaldrich.com For effective separation, derivatization of the amino group (e.g., with FMOC-Cl or dansyl chloride) is often necessary to introduce a chromophore for UV detection and to enhance chiral recognition by the CSP. nih.gov

Chiral Gas Chromatography (GC): GC can also be used for enantiomeric separation, typically after derivatization to make the compound more volatile. nih.govnih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) and alcohols to form N-trifluoroacetyl amino acid esters. scilit.comacs.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. For 2-(Fluoromethyl)serine methyl ester, obtaining a single crystal of suitable quality would allow for the precise measurement of bond lengths, bond angles, and torsional angles. This would confirm the connectivity and provide unequivocal proof of the stereochemistry at the chiral center. The crystal structure of L-serine itself has been determined by X-ray diffraction. ijtrd.com The successful crystallization of derivatives is a common practice in structural biology. nih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Standard chromatographic techniques are essential for assessing the purity of synthesized 2-(Fluoromethyl)serine methyl ester and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reactions and for preliminary purity checks. The choice of solvent system would be optimized to achieve good separation of the product from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for determining the purity of the final compound. A gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive like trifluoroacetic acid (TFA), would be used for elution. A UV detector would be suitable if the molecule possesses a chromophore or if derivatized.

Gas Chromatography (GC): GC can be used for purity assessment, particularly if the compound is sufficiently volatile or can be easily derivatized. nih.gov It is often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of components in a mixture. oup.commdpi.com

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the analysis of amino acid derivatives. Due to the polar nature of "Serine, 2-(fluoromethyl)-, methyl ester," derivatization is often a necessary step for successful GC analysis to increase volatility and thermal stability.

Gas Chromatography (GC)

In research settings, the GC analysis of fluorinated amino acids typically involves their conversion to more volatile esters, such as N-acyl-alkyl esters. For a compound like 2-(fluoromethyl)serine methyl ester, further derivatization of the amine and hydroxyl groups, for instance, by acylation with fluorinated anhydrides (e.g., trifluoroacetic anhydride or heptafluorobutyric anhydride), is a common strategy. mdpi.com This approach not only enhances volatility but also improves sensitivity for detection by electron capture detection (ECD) or mass spectrometry (MS).